Vinylphosphonic acid
Overview
Description
Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and as a monomer for polymerization to produce polythis compound .
Mechanism of Action
Target of Action
Vinylphosphonic acid (VPA) is an organophosphorus compound that primarily targets the interfaces between organic and inorganic phases . It is used in the surface treatment of metal substrates .
Mode of Action
VPA interacts with its targets by promoting adhesion between organic and inorganic phases . This interaction is achieved through the polymerization of this compound, which gives polythis compound . This polymerization process is carried out in the presence of initiator systems and chain transfer agents .
Biochemical Pathways
It is known that the polymerization of vpa results in the formation of polythis compound, which is known for promoting adhesion between organic and inorganic phases . This suggests that VPA may affect biochemical pathways related to adhesion processes.
Pharmacokinetics
It is known that vpa is used in the surface treatment of metal substrates , suggesting that it may have properties that allow it to adhere to and interact with these surfaces.
Result of Action
The primary result of VPA’s action is the promotion of adhesion between organic and inorganic phases . This is achieved through the formation of polythis compound, which is known for its adhesive properties . This makes VPA useful in a variety of applications, including scale and corrosion treatment, fuel cell development, dental cements, hydrogels for drug delivery, and components in biomimetic mineralization .
Action Environment
Given its use in surface treatment of metal substrates , it can be inferred that VPA’s action, efficacy, and stability may be influenced by factors such as the properties of the substrate and the surrounding environment.
Biochemical Analysis
Biochemical Properties
VPA is used in the preparation of polyvinylphosphonic acid by radical polymerization in the presence of initiator systems and chain transfer agents . Synthetic polymers, which include functional polymers bearing phosphonic acid groups at the side chain such as polythis compound and its copolymers, are designed to yield a desired set of properties such as electrical conductivity and biomimetic behavior together with thermal, chemical, and mechanical resistance .
Cellular Effects
It has been found that the polymerization of VPA gives polythis compound, which is best known for promoting adhesion between organic and inorganic phases . Such interfaces exist between coatings and the substrates to which they are applied .
Molecular Mechanism
The molecular mechanism of this compound involves the addition of PCl3 to acetaldehyde to form an adduct, which then reacts with acetic acid to form a chloride. This chloride undergoes dehydrochlorination to afford the target .
Temporal Effects in Laboratory Settings
It is known that the polymerization of VPA gives polythis compound, which is used in various applications such as scale and corrosion treatment .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. A study on the antiviral activity of VPA copolymers against influenza virus showed that prophylactic intranasal administration of the polymer in a murine model of influenza pneumonia completely prevented the virus-induced death of animals .
Metabolic Pathways
It is known that VPA can be prepared from acetaldehyde, a compound involved in several metabolic pathways .
Transport and Distribution
It is known that VPA is used in the surface treatment of metal substrates .
Subcellular Localization
It is known that VPA is used in the surface treatment of metal substrates .
Preparation Methods
Vinylphosphonic acid can be synthesized through several methods, with the most common involving the addition of phosphorus trichloride to acetaldehyde. The reaction proceeds as follows:
- Phosphorus trichloride reacts with acetaldehyde to form an adduct:
PCl3+CH3CHO→CH3CH(O-)PCl3
- This adduct then reacts with acetic acid:
CH3CH(O-)PCl3+2CH3CO2H→CH3CH(Cl)PO(OH)2+2CH3COCl
- Finally, the chloride undergoes dehydrochlorination to yield this compound:
CH3CH(Cl)PO(OH)2→CH2=CHPO(OH)2+HCl
Industrial production methods often utilize 2-chloroethylphosphonic acid, a plant growth regulator, as a precursor .
Chemical Reactions Analysis
Vinylphosphonic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polythis compound, which is used in various applications such as adhesives and coatings.
Substitution Reactions: The vinyl group can participate in addition reactions with various reagents.
Complex Formation: this compound can form complexes with metal ions, which are useful in various applications.
Common reagents and conditions used in these reactions include free radical initiators for polymerization and metal salts for complex formation. Major products formed from these reactions include polythis compound and metal complexes .
Scientific Research Applications
Vinylphosphonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Vinylphosphonic acid can be compared with other similar compounds such as:
- Ethenephosphonic acid
- Ethylenephosphonic acid
- P-Ethenylphosphonic acid
What sets this compound apart is its unique combination of a vinyl group and phosphonic acid groups, which allows for both polymerization and strong adhesion properties. This makes it particularly useful in applications requiring both properties, such as in adhesives and coatings .
Properties
IUPAC Name |
ethenylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-99-0 | |
Record name | Poly(vinylphosphonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40862745 | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-03-8, 27754-99-0 | |
Record name | Vinylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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